N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide
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Overview
Description
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is a chemical compound with the molecular formula C13H17ClN2O2S It is known for its unique structure, which includes a morpholine ring, a chloro-substituted phenyl group, and a carbamothioyl-propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide typically involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro-substituted phenyl groups but differs in the presence of a thiadiazole ring.
3-Chloro-N-(4-morpholin-4-ylphenyl)propanamide: Similar structure but lacks the carbamothioyl group.
Uniqueness
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}propanamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-13(19)17-14(21)16-10-3-4-12(11(15)9-10)18-5-7-20-8-6-18/h3-4,9H,2,5-8H2,1H3,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIFFNSUWAYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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